molecular formula C₂₄H₂₁D₇BrP B1163526 Isohexyltriphenylphosphonium-d7 Bromide

Isohexyltriphenylphosphonium-d7 Bromide

Cat. No.: B1163526
M. Wt: 434.4
Attention: For research use only. Not for human or veterinary use.
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Description

Isohexyltriphenylphosphonium-d7 Bromide is a deuterated quaternary phosphonium salt characterized by an isohexyl chain (C₆H₁₃) with seven deuterium atoms, three phenyl groups, and a bromide counterion. Its molecular formula is C₂₄H₂₆D₇P·Br, with a molecular weight of approximately 450.5 g/mol (exact values depend on deuteration sites). This compound is primarily utilized in organic synthesis, catalysis, and as a deuterated analog for isotopic labeling in spectroscopic studies (e.g., NMR) to track reaction mechanisms or metabolic pathways . The deuteration at the isohexyl chain enhances stability against metabolic degradation in biological systems, making it valuable in pharmacokinetic research.

Properties

Molecular Formula

C₂₄H₂₁D₇BrP

Molecular Weight

434.4

Synonyms

(4-Methylpentyl)triphenyl-phosphonium-d7 Bromide;  (4-Methylpentyl)triphenylphosphonium-d7 Bromide; 

Origin of Product

United States

Comparison with Similar Compounds

Isopropyltriphenylphosphonium Bromide (Including Deuterated Variants)

Key Differences :

  • Alkyl Chain : Isohexyltriphenylphosphonium-d7 Bromide features a branched six-carbon chain, whereas Isopropyltriphenylphosphonium Bromide (C₂₁H₂₂P·Br, MW ~381.3 g/mol) has a shorter isopropyl group (C₃H₇). The longer isohexyl chain increases lipophilicity, enhancing membrane permeability in biological applications .
  • Deuteration: The -d7 designation in the isohexyl derivative indicates deuterium substitution at seven positions, compared to non-deuterated or partially deuterated isopropyl analogs. This isotopic labeling reduces background noise in mass spectrometry and NMR studies.
  • Applications : Isohexyl derivatives are preferred in studies requiring prolonged metabolic stability, while isopropyl variants are more common in small-molecule catalysis due to their lower steric hindrance .

Tetraphenylphosphonium Bromide

Key Differences :

  • Structure: Tetraphenylphosphonium Bromide (C₂₄H₂₀P·Br, MW ~419.3 g/mol) replaces the alkyl chain with a fourth phenyl group, creating a fully aromatic cation. This structural difference reduces solubility in nonpolar solvents compared to alkyl-substituted phosphonium salts.
  • Charge Distribution : The absence of an alkyl group in tetraphenylphosphonium results in a more delocalized positive charge, altering its reactivity in ionic liquids and electrochemical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Primary Application
Isohexyltriphenylphosphonium-d7 Br C₂₄H₂₆D₇P·Br ~450.5 Deuterated isohexyl chain Isotopic labeling, NMR studies
Isopropyltriphenylphosphonium Br C₂₁H₂₂P·Br ~381.3 Short alkyl chain Organic catalysis
Tetraphenylphosphonium Br C₂₄H₂₀P·Br ~419.3 Four phenyl groups Ionic liquids, electrochemistry

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